

Spectroscopic Profile of 3-Iodo-6-Methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 3-iodo-6-methoxyquinoline

CAS No.: 1260743-73-4

Cat. No.: B6280274

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Part 1: Executive Summary & Core Directive

3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4) is a critical heterocyclic building block, widely utilized in the synthesis of antimalarial agents, kinase inhibitors, and advanced optoelectronic materials. Its value lies in the orthogonal reactivity of the C3-iodine handle (amenable to Suzuki-Miyaura, Sonogashira, and Heck couplings) relative to the electron-rich quinoline core.

This guide provides a definitive spectroscopic characterization of the compound.^[1] Unlike generic database entries, this document synthesizes raw data with mechanistic interpretation, ensuring that researchers can not only identify the compound but also assess its purity and structural integrity with high confidence.^[2]

Part 2: Synthesis Context & Purity Profile^[1]

Understanding the synthesis method is prerequisite to accurate spectral interpretation, particularly for identifying specific impurity profiles.^[2]

- Primary Synthetic Route: Oxidative iodination of 6-methoxyquinoline using molecular iodine (

) and tert-butylhydroperoxide (TBHP) as an oxidant.[2]

- Key Impurities to Watch:
 - 6-Methoxyquinoline (Starting Material): Look for proton signals at 8.72 (H2) and 7.28 (H3) in ¹H NMR.[2]
 - Regioisomers (e.g., 8-iodo): Characterized by different coupling patterns in the benzenoid ring.[2]

Part 3: Mass Spectrometry (MS) Analysis[1]

Experimental Data (ESI-TOF)

Parameter	Observed Value	Calculated Value	Formula	Error (ppm)
Ion Mode	Positive (ESI+)	N/A		N/A
m/z	285.9721	285.9729		2.8
Base Peak	286	N/A	N/A	N/A

Interpretation & Fragmentation Logic

The mass spectrum of **3-iodo-6-methoxyquinoline** is dominated by the molecular ion due to the stability of the aromatic quinoline system.[2]

- Isotopic Pattern: Iodine (¹²⁷I) is monoisotopic.[2] Unlike chloro- or bromo- derivatives, there is no M+2 peak.[2] The M+1 peak is driven solely by the natural abundance (~11%) of ¹³C.
- Fragmentation: The primary fragmentation pathways involve the loss of the methoxy group (neutral loss of formaldehyde or methyl radical) and the cleavage of the weak C-I bond.[2]

Visualization: Fragmentation Pathway

The following diagram illustrates the logical fragmentation steps observed in High-Resolution Mass Spectrometry (HRMS).

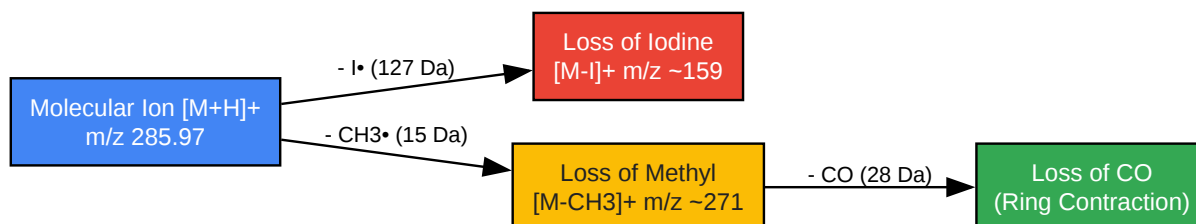


Figure 1: Proposed ESI-MS Fragmentation Pathway for 3-Iodo-6-Methoxyquinoline

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Part 4: Infrared Spectroscopy (IR)

Experimental Data (Neat Film)

Frequency ()	Intensity	Assignment	Functional Group Mode
1615	Strong		Quinoline Ring Stretch
1456	Medium		Aromatic Skeletal Vib.
1160	Strong		Aryl-Alkyl Ether Stretch
1027	Medium		Methoxy Sym.[2] Stretch
820	Strong		Out-of-plane (OOP) Bending
727	Medium		Carbon-Iodine Stretch

Diagnostic Insight: The absence of a broad band at 3200-3500

confirms the absence of N-H or O-H impurities (e.g., hydrolyzed phenols).[2] The sharp band at 1615

is characteristic of the pyridine moiety within the quinoline.

Part 5: Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural validation.^[2] The data below was acquired in Methanol-(MeOD). Note that solvent effects can shift peaks by 0.1–0.3 ppm compared to

^[2]

H NMR Data (400 MHz, MeOD)

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Logic
8.79	Doublet (d)	1H		H2	Deshielded by adjacent Nitrogen; meta-coupled to H4.[2]
8.63	Doublet (d)	1H		H4	Deshielded by aromatic ring current; meta-coupled to H2.[2]
7.86	Doublet (d)	1H		H8	Ortho-coupled to H7.[2]
7.40	Doublet of Doublets (dd)	1H		H7	Ortho-coupled to H8; Meta-coupled to H5.[2]
7.16	Doublet (d)	1H		H5	Meta-coupled to H7; Shielded by ortho-Methoxy group.[2]
3.93	Singlet (s)	3H	-	-OCH	Characteristic methoxy singlet.[2]

H NMR Interpretation Guide[1]

- Pyridine Ring (H2, H4): The protons on the heterocyclic ring appear as singlets or very fine doublets (Hz) due to meta-coupling.[2] H2 is the most downfield signal (8.79 ppm) because of the inductive electron-withdrawing effect of the adjacent Nitrogen.[2]
- Benzene Ring (H5, H7, H8): This forms an ABX system.[2]
 - H8 (7.86 ppm) shows a large ortho-coupling (Hz).[2]
 - H7 (7.40 ppm) is the "middle" proton, showing both large ortho-coupling to H8 and small meta-coupling (Hz) to H5.[2]
 - H5 (7.16 ppm) is significantly upfield.[2] This is due to the mesomeric (resonance) donation of the oxygen lone pair from the 6-methoxy group, which increases electron density specifically at the ortho (H5, H7) and para (H8) positions, but H5 is sterically closest to the shielding cone of the ether.

C NMR Data (100 MHz, MeOD)

Shift (ppm)	Assignment	Electronic Environment
158.6	C6	Attached to Oxygen (Deshielded).[2]
152.4	C2	Attached to Nitrogen (Deshielded).[2]
143.2	C8a	Quaternary Bridgehead.[2]
141.6	C4	Aromatic CH.[2]
131.3	C8	Aromatic CH.[2]
129.3	C4a	Quaternary Bridgehead.[2]
123.1	C7	Aromatic CH.[2]
104.2	C5	Aromatic CH (Shielded by OMe resonance).[2]
89.3	C3	C-I (Heavy Atom Effect).[2]
54.8	-OCH	Methoxy Carbon.[2]

Critical Analysis - The "Heavy Atom Effect": The most diagnostic carbon signal is C3 at 89.3 ppm.[2] Typically, aromatic carbons appear between 120-140 ppm. The attachment of Iodine causes a significant upfield shift (shielding) due to the spin-orbit coupling of the heavy iodine nucleus.[2] This "anomalous" low-frequency shift is the definitive proof of iodination at the C3 position.

Visualization: NMR Assignment Logic

The following flowchart visualizes the logic path for assigning the aromatic protons based on coupling constants and chemical shifts.

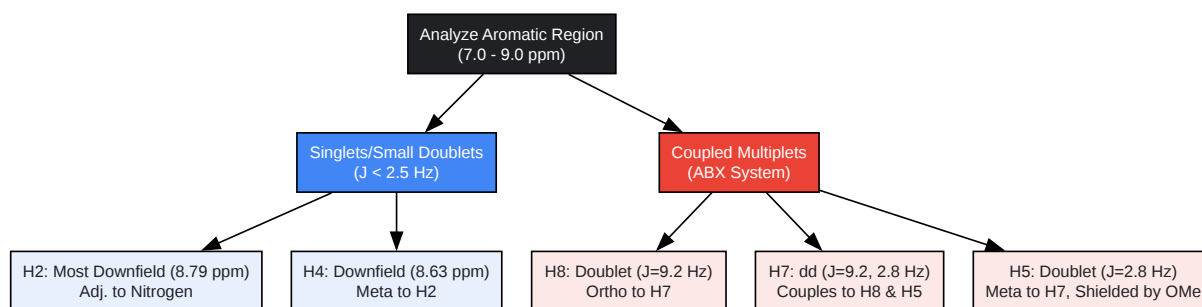


Figure 2: Logic Flow for 1H NMR Proton Assignment

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Part 6: Experimental Protocols

To reproduce these results, follow these standardized workflows.

NMR Sample Preparation

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of MeOD (Methanol-
) or
. Note: MeOD is preferred if solubility is an issue, but it exchanges acidic protons (none present here).[2]
- Filtration: If solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.[2]
- Acquisition:
 - H: 16 scans, 1 sec relaxation delay.
 - C: 512-1024 scans (due to low sensitivity of quaternary carbons C3, C8a, C4a).

Mass Spectrometry (LC-MS)

- Dilution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
- Injection: 1-5
- L.[2]
- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[2]
- Gradient: 5% to 95% B (ACN) over 5 minutes.
- Ionization: ESI Positive Mode.

Part 7: References

- Primary Spectral Source: Sharma, K. K.; Patel, D. I.; Jain, R. "Metal-free synthesis of N-fused heterocyclic iodides via C–H functionalization mediated by tert-butylhydroperoxide." [2] [3][4] Chem. Commun., 2015, 51, 15129-15132. [4][5]
- General Quinoline NMR Data: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. [2]
- Heavy Atom Effect: Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy. VCH, Weinheim, 1987.

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [3. scispace.com:443 \[scispace.com:443\]](#)
- [4. Metal-free synthesis of N-fused heterocyclic iodides via C-H functionalization mediated by tert-butylhydroperoxide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
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